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Compound of Interest

Compound Name: Fluvoxamine, (Z)-

Cat. No.: B1238741

Introduction

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the
treatment of obsessive-compulsive disorder (OCD) and depression.[1] As with any
pharmaceutical active ingredient, ensuring the purity and monitoring potential impurities is
critical for drug safety and efficacy. Impurities can arise during synthesis, storage, or
degradation and must be controlled within pharmacopeial limits.[1] Capillary electrophoresis
(CE) offers a powerful analytical tool for impurity profiling due to its high separation efficiency,
rapid analysis times, and minimal consumption of samples and reagents.[2]

This application note details a stability-indicating Micellar Electrokinetic Chromatography
(MEKC) method for the separation and quantification of Fluvoxamine from its key process-
related impurities and degradation products. MEKC is a mode of CE that utilizes surfactants to
form micelles, creating a pseudo-stationary phase that allows for the separation of both
charged and neutral compounds, making it ideal for complex impurity profiles.[3][4]

Principle of MEKC Separation

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background
electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). These SDS
micelles are negatively charged and migrate against the electroosmotic flow (EOF). Neutral
analytes partition between the hydrophobic interior of the micelle and the aqueous BGE. This
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differential partitioning, based on the analyte's hydrophobicity, results in varying migration times
and effective separation. Charged analytes are separated based on a combination of their
electrophoretic mobility and their partitioning behavior.

Experimental Protocols
Instrumentation and Consumables

 Instrument: Capillary Electrophoresis system with a Diode Array Detector (DAD) or UV-Vis
detector.

o Capillary: Fused-silica capillary, 50 um internal diameter, with an effective length of 50 cm
and a total length of 60.2 cm.

o Software: Data acquisition and analysis software.

o Consumables: 0.45 um syringe filters, vials, and capillary temperature control unit.

Reagents and Solutions

e Chemicals: Sodium tetraborate decahydrate, Boric acid, Sodium dodecyl sulfate (SDS),
Sodium hydroxide (NaOH), Hydrochloric acid (HCI), Acetonitrile (HPLC grade), and ultra-
pure water.

o Background Electrolyte (BGE) Preparation (25 mM Borate Buffer, pH 9.2, with 50 mM SDS):

o Dissolve 2.38 g of sodium tetraborate decahydrate and 0.77 g of boric acid in ~800 mL of
ultra-pure water.

o Add 3.61 g of SDS to the solution.

o Stir until all components are fully dissolved.

o Adjust the pH to 9.2 using 1 M NaOH if necessary.

o Bring the final volume to 1000 mL with ultra-pure water.

o Filter the BGE through a 0.45 pm filter before use.
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e Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

o Capillary Conditioning Solutions: 1 M HCI, 0.1 M NaOH, and ultra-pure water.

Standard and Sample Preparation

o Standard Stock Solution (1000 pug/mL): Accurately weigh 25 mg of Fluvoxamine Maleate
reference standard and dissolve it in 25.0 mL of sample diluent.

e Impurity Stock Solutions (1000 pg/mL): Prepare individual stock solutions for each known
impurity (e.g., Fluvoxamine (Z)-isomer, Succinyl Fluvoxamine) in the same manner.

e System Suitability Solution (SSS):

o Prepare a solution containing 100 pg/mL of Fluvoxamine Maleate and 5 pg/mL of each key
impurity (e.g., (£)-isomer, Succinyl Fluvoxamine) in the sample diluent. This solution is
used to verify the separation performance.

o Sample Solution (for Assay):

o Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of
Fluvoxamine into a 10 mL volumetric flask.

o Add approximately 7 mL of sample diluent and sonicate for 10 minutes to dissolve.

o Allow the solution to cool to room temperature and dilute to volume with the sample
diluent.

o Filter the solution through a 0.45 um syringe filter prior to injection.

MEKC Method Parameters
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Parameter Condition

1.1 M HCI (5 min) 2. 0.1 M NaOH (10 min) 3.

Capillary Conditionin
piiary J Ultra-pure Water (5 min) 4. BGE (15 min)

Pre-run Rinse BGE at high pressure for 2 minutes
Injection Mode Hydrodynamic (Pressure)

Injection Parameters 50 mbar for 5 seconds

Separation Voltage +25 kV

Capillary Temperature 25°C

Detection Wavelength 234 nm

Analysis Time 20 minutes

Data Presentation & Results

The developed MEKC method successfully separates Fluvoxamine from its main impurities.
The quantitative performance of the method is summarized below.

Table 1: System Suitability and Quantitative Performance Data
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Relative

Migration . . . Tailing

) Migration  Resolutio LOD LOQ
Analyte Time . Factor

. Time n (Rs)? (ng/mL) (ng/mL)
(min) (TF)
(RMT)*

Succinyl
Fluvoxamin 8.5 0.77 - 1.1 0.15 0.50
e
Fluvoxamin
e (2)- 9.8 0.89 5.2 1.2 0.10 0.35
isomer
Fluvoxamin

11.0 1.00 3.8 1.3 0.10 0.30
e
Impurity D

12.2 1.11 4.5 11 0.15 0.50
(EP)

1 Relative Migration Time (RMT) is calculated relative to the Fluvoxamine peak. 2 Resolution
(Rs) is calculated between adjacent peaks.

Visualizations
Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of a
reproducible analytical method.
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Caption: Experimental workflow for Fluvoxamine impurity profiling by MEKC.
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Fluvoxamine Degradation Pathway

Understanding the formation of degradation impurities is essential for developing a stability-
indicating method. Fluvoxamine is susceptible to degradation under light (photo-isomerization)
and hydrolytic (acidic/basic) conditions.
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Caption: Simplified degradation pathways of Fluvoxamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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